Epacadostat

Description

Properties

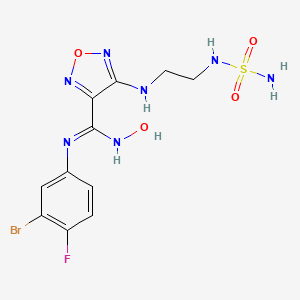

IUPAC Name |

N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-[2-(sulfamoylamino)ethylamino]-1,2,5-oxadiazole-3-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrFN7O4S/c12-7-5-6(1-2-8(7)13)17-11(18-21)9-10(20-24-19-9)15-3-4-16-25(14,22)23/h1-2,5,16,21H,3-4H2,(H,15,20)(H,17,18)(H2,14,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBKMWOJEPMPVTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrFN7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201318248 | |

| Record name | Epacadostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204669-58-8, 1204669-37-3 | |

| Record name | Epacadostat | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204669-58-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epacadostat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204669588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epacadostat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Epacadostat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201318248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,5-Oxadiazole-3-carboximidamide, 4-[[2-[(aminosulfonyl)amino]ethyl]amino]-N-(3-bromo-4-fluorophenyl)-N'-hydroxy-, [C(Z)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1204669-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPACADOSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71596A9R13 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Epacadostat: A Deep Dive into its Discovery and Medicinal Chemistry

Introduction

Epacadostat (formerly INCB24360) is an investigational, orally available, and highly selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] IDO1 is a key enzyme in the tryptophan catabolism pathway, and its overexpression in the tumor microenvironment is a critical mechanism of immune evasion by cancer cells.[3][4] By inhibiting IDO1, this compound was developed to restore anti-tumor immune responses, positioning it as a significant agent in the field of immuno-oncology.[5] This technical guide provides a comprehensive overview of the discovery, medicinal chemistry, and key experimental protocols involved in the development of this compound.

The Discovery Journey: From High-Throughput Screening to a Clinical Candidate

The discovery of this compound was driven by a data-centric medicinal chemistry approach, originating from a high-throughput screen of over 300,000 compounds.[6][7] This initial effort identified a hit with micromolar potency, which was rapidly optimized to a proof-of-concept (PoC) lead compound. This lead demonstrated nanomolar potency in biochemical and cellular assays and excellent selectivity over the related enzyme tryptophan 2,3-dioxygenase (TDO). However, it suffered from poor oral bioavailability and a short in vivo half-life.[6][7]

The subsequent medicinal chemistry program focused on optimizing this lead to improve its pharmacokinetic profile while maintaining high potency.[8] A key challenge was addressing the primary metabolic liability: phase two glucuronidation of the hydroxyamidine functional group.[6][7] Through systematic structure-activity relationship (SAR) studies, researchers successfully identified this compound (compound 4f in the discovery series) as a clinical candidate with high potency, selectivity, and good oral bioavailability across multiple species.[6][7]

Mechanism of Action: Reversing Tumor-Induced Immunosuppression

IDO1 is an intracellular, heme-containing enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[9][10] In the tumor microenvironment, IDO1 overexpression leads to two key immunosuppressive effects:

-

Tryptophan Depletion: The local depletion of tryptophan arrests the proliferation of effector T cells, which are highly sensitive to its availability.[11][12]

-

Kynurenine Accumulation: The accumulation of kynurenine and other downstream metabolites actively promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and induces apoptosis in effector T cells, further dampening the anti-tumor immune response.[4][11]

This compound is a competitive inhibitor that binds to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[1][11] This action is intended to restore local tryptophan levels and reduce kynurenine concentrations, thereby reversing the immunosuppressive effects and enhancing the ability of the immune system, particularly T cells, to recognize and attack tumor cells.[2][11]

Caption: IDO1 pathway and this compound's mechanism of action.

Medicinal Chemistry and Structure-Activity Relationship (SAR)

The molecular architecture of this compound is notable for containing several functional groups that are uncommon in drug candidates, including a hydroxyamidine, a furazan, a bromide, and a sulfamide.[5][6] The medicinal chemistry effort systematically explored modifications to the lead compound to overcome its pharmacokinetic limitations.

-

Furazan Ring: Replacement of the furazan with other heterocycles demonstrated that this moiety was essential for potent IDO1 inhibition.[6][7]

-

Phenyl Ring Substitution: A meta-bromo substitution on the phenyl ring (compound 3a) was found to be slightly more potent in a HeLa cellular assay compared to the original meta-chloro analog and was incorporated into subsequent compounds.[6][7]

-

Amino-Furazan Side Chain: Initial SAR at the 3-amino position of the furazan showed that various secondary amino substituents were tolerated but did not improve the metabolic stability against glucuronidation.[6][7] A significant breakthrough came from the addition of polar capping groups to an amino-ethyl substituent at this position. This strategy aimed to reduce protein binding and, consequently, restore cellular potency.[6]

-

Polar Moieties: The introduction of polar groups like the sulfonamide (in compound 4e) and the sulfamide (in this compound, 4f) dramatically improved cellular potencies by up to 40-fold.[7] This improvement was attributed to better free fractions from protein binding. Furthermore, these polar additions significantly reduced in vitro metabolic clearance, including glucuronidation.[7]

Caption: this compound drug discovery workflow.

Table 1: Structure-Activity Relationship of Key this compound Analogs

| Compound | R Group Modification | IDO1 IC₅₀ (nM) | HeLa Cell IC₅₀ (nM) | Rat in vitro P2 Clearance (L/h/kg) |

| 2 | -H (meta-Cl) | 6 | 75 | 1.8 |

| 3a | -H (meta-Br) | 5 | 51 | 1.9 |

| 3e | -CH₂CH₃ | 10 | 400 | >3.3 |

| 4e | -SO₂CH₃ (Sulfonamide) | 12 | 10 | 0.4 |

| 4f (this compound) | -SO₂(NH₂) (Sulfamide) | 12 | 10 | 0.2 |

Data sourced from ACS Medicinal Chemistry Letters.[6][7] P2 Clearance refers to Phase II metabolic clearance (glucuronidation).

Synthesis Overview

The synthesis of the secondary 3-amino-furazan derivatives, a key structural component of this compound, proved challenging via direct alkylation or reductive amination due to the electron-deficient nature of the furazan ring.[6][7] A more robust and general route was developed utilizing a Boulton–Katritzky rearrangement of an amidooxime furazan intermediate.[6][13] This rearrangement provided a reliable method to access the necessary secondary amino-furazan core structure for the SAR studies.[13]

Pharmacokinetics and Metabolism

This compound exhibits good oral bioavailability in rats, dogs, and monkeys.[5][6] The extensive intramolecular hydrogen bonding observed in its crystal structure is believed to contribute significantly to its favorable permeability and pharmacokinetic properties.[6][7]

Pharmacokinetic studies in humans showed that this compound plasma exposures increased in an approximately dose-proportional manner, with a time to maximum concentration of about 2 hours.[14] The in vivo IC₅₀ for IDO1 inhibition was estimated to be approximately 70 nM.[15] The major metabolites identified in human plasma are M9 (a glucuronide-conjugate), M11 (a gut microbiota metabolite), and M12 (a secondary metabolite from M11).[16] The biliary excretion of the abundant M9 metabolite is proposed to lead to the enterohepatic circulation of this compound.[16] In vitro studies indicate that this compound is a substrate for the efflux transporters P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[16]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Phase I)

| Dose | Cmax (ng/mL) | AUC₀₋₁₂ (ng·h/mL) | Tmax (h) |

| 25 mg BID | 208 | 1110 | 2.0 |

| 50 mg BID | 468 | 2400 | 2.0 |

| 100 mg BID | 1040 | 6090 | 2.0 |

| 300 mg BID | 2850 | 18500 | 2.1 |

Data from a Phase I trial (ECHO-202/KEYNOTE-037).[14] Parameters are from Day 8 of Cycle 1. Cmax: Maximum plasma concentration; AUC: Area under the curve; Tmax: Time to Cmax.

Experimental Protocols

IDO1 Enzyme Inhibition Assay (Biochemical Assay)

This protocol measures the direct inhibitory effect of a compound on recombinant IDO1 enzyme activity.

-

Enzyme and Reagents:

-

Procedure:

-

The assay is performed at room temperature in a 96-well plate format.

-

Prepare a reaction mixture containing 20 nM IDO1 enzyme, 2 mM D-Trp, 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase in the phosphate buffer.[17][18]

-

Add the test compound (e.g., this compound) at various concentrations.

-

Initiate the reaction and immediately monitor the increase in absorbance at 321 nm. This wavelength corresponds to the formation of the product, N'-formylkynurenine.[17][18]

-

Record the initial reaction rates.

-

-

Data Analysis:

-

Calculate the percentage of inhibition at each compound concentration relative to a vehicle control (e.g., DMSO).

-

Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based IDO1 Inhibition Assay (HeLa or SKOV-3 Cells)

This protocol assesses the ability of a compound to inhibit IDO1 activity within a cellular context.

-

Cell Line and Reagents:

-

Procedure:

-

Plate cells (e.g., SKOV-3) in 96-well plates and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ (e.g., 50 ng/mL) for approximately 48 hours.[12]

-

Remove the induction medium and add fresh medium containing the test compound at various concentrations.

-

Incubate for a defined period (e.g., 24-48 hours) to allow for IDO1 activity and inhibition.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant. This is typically done using a colorimetric assay (e.g., after derivatization with p-dimethylaminobenzaldehyde) or by LC-MS/MS.[12]

-

-

Data Analysis:

-

Calculate the percentage of inhibition of kynurenine production at each compound concentration relative to a vehicle-treated, IFN-γ-stimulated control.

-

Determine the cellular IC₅₀ value from the resulting dose-response curve.

-

Pharmacokinetic (PK) Study in Mice

This protocol provides a general workflow for evaluating the pharmacokinetic properties of a compound after oral administration.

-

Animals and Dosing:

-

Procedure:

-

Collect blood samples via a suitable method (e.g., tail vein or retro-orbital sinus) at predefined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process the blood samples to isolate plasma (e.g., by centrifugation using EDTA-coated tubes).

-

Store plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Perform protein precipitation on the plasma samples to remove proteins.[20]

-

Quantify the concentration of this compound in the plasma samples using a validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[20] An internal standard (e.g., tolbutamide) is used for accurate quantification.[20]

-

-

Data Analysis:

-

Plot the plasma concentration of this compound versus time.

-

Use noncompartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂).[21]

-

Conclusion and Clinical Perspective

The discovery of this compound is a prime example of a successful data-driven medicinal chemistry campaign that transformed a lead compound with poor pharmacokinetic properties into a potent, selective, and orally bioavailable clinical candidate.[6] The compound's unique structure, featuring several underutilized functional groups, highlights an innovative approach to inhibitor design.[5]

This compound entered extensive clinical evaluation, primarily in combination with immune checkpoint inhibitors such as pembrolizumab.[14] While early phase trials showed encouraging antitumor activity, the pivotal Phase III ECHO-301/KEYNOTE-252 study in patients with unresectable or metastatic melanoma did not meet its primary endpoint of improving progression-free survival compared to pembrolizumab alone.[3][4] This outcome was a significant setback and led to the discontinuation of many other this compound trials.[3] Despite this, the development of this compound has provided invaluable insights into the complexities of targeting the IDO1 pathway and has informed the ongoing discovery of next-generation immunomodulatory agents.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Facebook [cancer.gov]

- 3. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cancer-research-network.com [cancer-research-network.com]

- 9. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 11. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. thieme-connect.com [thieme-connect.com]

- 14. This compound Plus Pembrolizumab in Patients With Advanced Solid Tumors: Phase I Results From a Multicenter, Open-Label Phase I/II Trial (ECHO-202/KEYNOTE-037) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Interactions of this compound and its Major Metabolites with Human Efflux and Uptake Transporters: Implications for Pharmacokinetics and Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. selleckchem.com [selleckchem.com]

- 18. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 19. oncotarget.com [oncotarget.com]

- 20. Determination of this compound, a novel IDO1 inhibitor in mouse plasma by LC-MS/MS and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. aacrjournals.org [aacrjournals.org]

Epacadostat: A Deep Dive into its Chemical Structure and Structure-Activity Relationship (SAR) for IDO1 Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epacadostat (formerly INCB024360) is a potent and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the context of oncology, the upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This creates a tolerogenic environment that allows cancer cells to evade immune surveillance. By inhibiting IDO1, this compound aims to restore anti-tumor immunity, making it a compelling target for cancer immunotherapy. This technical guide provides a detailed examination of the chemical structure of this compound and a comprehensive analysis of its structure-activity relationship (SAR) for the inhibition of IDO1.

Chemical Structure of this compound

This compound is an orally bioavailable small molecule with a complex and unique chemical architecture. Its systematic IUPAC name is (Z)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-((2-(sulfamoylamino)ethyl)amino)-1,2,5-oxadiazole-3-carboximidamide[1].

Key Structural Features:

-

Hydroxyamidine Core: This functional group is crucial for the inhibitory activity of this compound. The hydroxyamidine moiety directly coordinates with the heme iron at the active site of the IDO1 enzyme.

-

1,2,5-Oxadiazole (Furazan) Ring: This heterocyclic ring serves as a central scaffold, properly orienting the other functional groups for optimal interaction with the enzyme. The furazan ring is essential for potent IDO1 inhibition.

-

3-Bromo-4-fluorophenyl Group: This substituted aromatic ring occupies a key binding pocket within the IDO1 active site. The nature and position of the substituents on this ring significantly influence the compound's potency and pharmacokinetic properties.

-

Sulfamoylaminoethyl Side Chain: This polar side chain extends into a solvent-exposed region of the enzyme and contributes to the overall binding affinity and favorable pharmacokinetic profile of the molecule.

Chemical Properties:

| Property | Value |

| Molecular Formula | C11H13BrFN7O4S[1][2] |

| Molecular Weight | 438.23 g/mol [1][2] |

| CAS Number | 1204669-58-8[1][2] |

| SMILES | O=S(=O)(N)NCCNC1=NON=C1C(=NO)NC2=CC=C(F)C(Br)=C2[3] |

| IUPAC Name | (Z)-N'-(3-bromo-4-fluorophenyl)-N-hydroxy-4-((2-(sulfamoylamino)ethyl)amino)-1,2,5-oxadiazole-3-carboximidamide[1] |

IDO1 Signaling Pathway and Inhibition by this compound

The IDO1 enzyme plays a critical role in immune regulation. Its activity is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). The following diagram illustrates the IDO1 signaling pathway and the mechanism of its inhibition by this compound.

Caption: IDO1 pathway and this compound inhibition.

Structure-Activity Relationship (SAR) of this compound and Analogs

The development of this compound involved extensive SAR studies to optimize its potency, selectivity, and pharmacokinetic properties. The following table summarizes the key findings from these studies, highlighting the impact of structural modifications on IDO1 inhibitory activity.

| Compound | R | X | IDO1 IC50 (nM) | HeLa Cell IC50 (nM) |

| 1 | H | Cl | 130 | 730 |

| 2 | H | Br | 63 | 120 |

| 3 (this compound) | -CH2CH2NHSO2NH2 | Br | 72 | 10 |

| 4 | -CH2CH2NHSO2Me | Br | 100 | 25 |

| 5 | -CH2CH2NHC(O)Me | Br | 540 | >1000 |

| 6 | H | F | 250 | >1000 |

Key SAR Insights:

-

Halogen Substitution on the Phenyl Ring: The nature and position of the halogen substituent on the phenyl ring are critical for potency. A bromine atom at the meta-position (as in this compound) was found to be optimal, providing a good balance of potency and metabolic stability. Replacing bromine with chlorine resulted in a slight decrease in potency, while a fluorine substitution led to a significant loss of activity.

-

The Furazan Ring: The 1,2,5-oxadiazole (furazan) ring is essential for potent IDO1 inhibition. Attempts to replace this heterocycle with other ring systems resulted in a significant reduction or complete loss of activity.

-

The Hydroxyamidine Group: The hydroxyamidine moiety is a key pharmacophore that directly interacts with the heme iron in the active site of IDO1. Modifications to this group are generally not well-tolerated.

-

The Side Chain at the 4-position of the Furazan Ring: The nature of the side chain at this position significantly influences both potency and pharmacokinetic properties. The sulfamoylaminoethyl side chain in this compound was identified as being optimal for achieving high cellular potency and good oral bioavailability. Modifications such as replacing the sulfamide with a sulfonamide or an amide resulted in decreased cellular activity.

Experimental Protocols

The evaluation of this compound and its analogs relies on a series of well-defined in vitro and cell-based assays. Below are detailed protocols for key experiments.

In Vitro IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Ascorbic acid (reductant)

-

Methylene blue (electron carrier)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

Test compounds (e.g., this compound) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the test compound at various concentrations to the wells of the 96-well plate. Include a vehicle control (DMSO) and a positive control (a known IDO1 inhibitor).

-

Add the recombinant IDO1 enzyme to each well and incubate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new plate and measure the absorbance at 321 nm to quantify the amount of kynurenine produced.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Cell-Based IDO1 Inhibition Assay (HeLa Cells)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context. HeLa cells are used as they can be induced to express high levels of IDO1 upon stimulation with IFN-γ.

Materials:

-

HeLa cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Interferon-gamma (IFN-γ)

-

L-Tryptophan

-

Test compounds dissolved in DMSO

-

96-well cell culture plate

-

Trichloroacetic acid

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

Spectrophotometer

Procedure:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24-48 hours.

-

Add the test compounds at various concentrations to the cells.

-

Add L-Tryptophan to the cell culture medium.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Collect the cell culture supernatant.

-

Add trichloroacetic acid to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge to remove any precipitate.

-

Transfer the supernatant to a new plate and add Ehrlich's reagent.

-

After a 10-minute incubation at room temperature, measure the absorbance at 480 nm.

-

Calculate the percent inhibition of kynurenine production for each compound concentration and determine the IC50 value.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of novel IDO1 inhibitors.

Caption: Workflow for IDO1 inhibitor discovery.

Conclusion

This compound is a structurally unique and highly potent inhibitor of the IDO1 enzyme. Its development was guided by a thorough understanding of the structure-activity relationships governing the interaction of small molecules with the IDO1 active site. The hydroxyamidine core, the furazan ring, the substituted phenyl group, and the polar side chain all play critical roles in its inhibitory activity and pharmacokinetic profile. The experimental protocols and workflow described herein provide a framework for the continued discovery and development of novel IDO1 inhibitors for cancer immunotherapy. While the clinical development of this compound has faced challenges, the knowledge gained from its study remains invaluable to the field of medicinal chemistry and drug discovery.

References

mechanism of action of Epacadostat on IDO1

An In-depth Technical Guide to the Mechanism of Action of Epacadostat on IDO1

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2][3] By converting the essential amino acid L-tryptophan to N-formylkynurenine, IDO1 plays a critical role in mediating immune tolerance.[1][4] In the tumor microenvironment, IDO1 is often overexpressed, leading to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[4][5] This metabolic reprogramming suppresses the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade immune destruction.[2][5]

This compound (formerly INCB024360) is a potent, selective, and orally bioavailable small-molecule inhibitor of the IDO1 enzyme.[6][7] Developed as an immunomodulatory agent for cancer therapy, it aims to reverse tumor-associated immune suppression by blocking the metabolic activity of IDO1, thereby restoring anti-tumor immune responses.[5][6] This guide provides a detailed technical overview of the mechanism of action of this compound, summarizing key quantitative data and experimental methodologies for its characterization.

Biochemical and Structural Mechanism of Action

This compound acts as a highly selective inhibitor of the IDO1 enzyme.[1] Structural and kinetic studies have elucidated its precise mechanism.

Binding Mode and Kinetics: this compound is a reversible inhibitor that interacts directly with the heme cofactor within the active site of the IDO1 enzyme.[8] Crystallographic data from the co-crystal structure of this compound with human IDO1 (PDB ID: 5WN8, 6e40) reveals the specific interactions that underpin its inhibitory activity.[9][10][11] Kinetic analyses have characterized its mode of inhibition as competitive with respect to the substrate, L-tryptophan.[1][8] This competitive binding effectively blocks the access of tryptophan to the active site, thereby preventing its catabolism.[1]

While primarily known as a catalytic inhibitor, recent studies suggest this compound can also stabilize the apo-form of IDO1 (the enzyme without its heme cofactor).[4] This stabilization may influence the non-enzymatic signaling functions of IDO1, which can involve interactions with other proteins like the phosphatase SHP-2, potentially adding another layer to its biological effects.[4]

Cellular Mechanism and Downstream Effects

Within a cellular context, this compound reverses the immunosuppressive effects of IDO1 activity. By inhibiting the conversion of tryptophan to kynurenine, this compound leads to two primary outcomes:

-

Restoration of Tryptophan Levels: It prevents the depletion of tryptophan in the local microenvironment. T cells are highly sensitive to tryptophan levels, and their starvation can lead to cell cycle arrest and anergy.[8]

-

Reduction of Kynurenine Metabolites: It decreases the accumulation of kynurenine and its derivatives.[1] These metabolites are known to induce the differentiation of naïve CD4+ T cells into Tregs and suppress effector T cell function, partly through activation of the aryl hydrocarbon receptor (AhR).[1][2]

By blocking this pathway, this compound enhances the immunogenicity of dendritic cells (DCs), boosts the lytic ability of tumor antigen-specific T cells, and decreases the proliferation of regulatory T cells.[1][12] This ultimately restores the immune system's capacity to recognize and eliminate cancer cells.[5]

Quantitative Data Summary

The potency of this compound has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters demonstrating its efficacy.

Table 1: Inhibitory Potency (IC50) of this compound against IDO1

| Assay Type | System | IC50 Value (nM) | Reference |

| Enzymatic Assay | Recombinant Human IDO1 | ~10 - 73 | [3][6][7] |

| Cell-Based Assay | HeLa Cells (IFNγ-stimulated) | ~7.1 - 10 | [3][7] |

| Cell-Based Assay | SKOV-3 Cells (IFNγ-stimulated) | ~15.3 - 17.6 | [8][13] |

| Cell-Based Assay | Mouse IDO1-transfected HEK293/MSR | ~52.4 | [7] |

| In Vivo (Population PD Model) | Cancer Patients | ~70 | [14] |

Table 2: Binding and Kinetic Parameters of this compound

| Parameter | Description | Value | Reference |

| Ki | Inhibition Constant | Competitive Ki determined via Michaelis-Menten kinetics | [6] |

| Selectivity | IDO2 and TDO Inhibition | >1000-fold selective for IDO1 over IDO2 and TDO | [3] |

Key Experimental Methodologies

The characterization of this compound's mechanism of action relies on standardized in vitro and cell-based experimental protocols.

In Vitro IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant IDO1.

-

Principle: The assay quantifies the production of kynurenine from the substrate L-tryptophan.

-

Protocol Outline:

-

Reaction Mixture Preparation: A reaction buffer is prepared, typically containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 100 µg/mL catalase.[15][16]

-

Enzyme and Inhibitor Incubation: Recombinant human IDO1 enzyme is pre-incubated with varying concentrations of this compound in a 96-well plate.[15]

-

Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, L-tryptophan (e.g., to a final concentration of 400 µM).[15][16]

-

Incubation: The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes).[15][16]

-

Reaction Termination: The reaction is stopped by adding 30% (w/v) trichloroacetic acid (TCA).[15][16]

-

Kynurenine Detection: The mixture is incubated at 50-65°C to hydrolyze N-formylkynurenine to kynurenine.[16][17] Kynurenine concentration is then measured. This can be done via two common methods:

-

Absorbance: After adding a colorimetric reagent like p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid, the absorbance is read at 480 nm.[16]

-

Fluorescence: A fluorogenic developer that selectively reacts with N-formylkynurenine can be used, with fluorescence read at λex = 402 nm / λem = 488 nm.[18]

-

-

Data Analysis: The concentration of inhibitor that causes 50% inhibition of IDO1 activity (IC50) is calculated from the dose-response curve.[15]

-

Cell-Based IDO1 Functional Assay

This assay measures the inhibitory effect of a compound on IDO1 activity within a cellular environment, which accounts for factors like cell permeability.

-

Principle: IDO1 expression is induced in a human cancer cell line using interferon-gamma (IFN-γ). The amount of kynurenine secreted into the culture medium is then measured to determine IDO1 activity.[8][17]

-

Protocol Outline:

-

Cell Seeding: Human cells known to express IDO1, such as HeLa or SKOV-3, are seeded into 96-well plates and allowed to adhere overnight.[16][17]

-

IDO1 Induction and Inhibition: The culture medium is replaced with fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.[17] Simultaneously, varying concentrations of this compound are added.

-

Incubation: Cells are incubated for 24-48 hours to allow for IDO1 expression and enzymatic activity.[16][17]

-

Supernatant Collection: A portion of the cell culture supernatant is collected.[16]

-

Kynurenine Measurement: The kynurenine in the supernatant is measured using the same TCA and p-DMAB method described for the enzymatic assay.[16][17]

-

Data Analysis: The effective concentration of the inhibitor that causes 50% inhibition of kynurenine production (IC50 or EC50) is determined.[15]

-

Visualizations: Pathways and Workflows

IDO1's Role in the Kynurenine Pathway

The following diagram illustrates the metabolic pathway catalyzed by IDO1 and the point of inhibition by this compound.

Caption: The Kynurenine Pathway and the inhibitory action of this compound on the IDO1 enzyme.

Mechanism of Competitive Inhibition

This diagram illustrates the competitive binding mechanism of this compound against the natural substrate, Tryptophan.

Caption: Competitive inhibition of IDO1 by this compound, preventing Tryptophan binding.

Experimental Workflow for Cell-Based IDO1 Assay

References

- 1. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]

- 3. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. oncotarget.com [oncotarget.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. High-resolution structures of inhibitor complexes of human indoleamine 2,3-dioxygenase 1 in a new crystal form - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Epacadostat as a competitive inhibitor of indoleamine 2,3-dioxygenase

An In-Depth Technical Guide to Epacadostat as a Competitive Inhibitor of Indoleamine 2,3-Dioxygenase

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that serves as a critical immune checkpoint.[1][2] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan (Trp) along the kynurenine (Kyn) pathway.[3][4] In the tumor microenvironment (TME), the expression and activity of IDO1 are frequently upregulated, creating a potent immunosuppressive shield that facilitates tumor escape from immune surveillance.[1][5] This is achieved through two primary mechanisms: the depletion of local tryptophan, which is essential for T-cell proliferation, and the accumulation of kynurenine and its metabolites, which actively suppress effector T cells and promote the generation of regulatory T cells (Tregs).[4][6]

Given its central role in mediating immune tolerance, IDO1 has emerged as a high-priority target for cancer immunotherapy.[1][7] this compound (formerly INCB024360) is a potent, selective, and orally bioavailable small molecule developed as a competitive inhibitor of the IDO1 enzyme.[1][4] This guide provides a detailed technical overview of this compound, focusing on its mechanism of action, quantitative potency, and the key experimental protocols used for its characterization.

The IDO1 Signaling Pathway

IDO1 is typically expressed at low levels but is strongly induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which is often present in the TME as a result of an anti-tumor immune response.[8] This induction is primarily mediated through the JAK/STAT signaling pathway.[9] Once active, IDO1 exerts its immunosuppressive effects through both enzymatic and non-enzymatic functions.

Enzymatic Function: The canonical function of IDO1 is the oxidative cleavage of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine. This process has two major downstream consequences:

-

Tryptophan Depletion: The local scarcity of tryptophan is sensed by T cells, leading to the activation of the General Control Nonderepressible 2 (GCN2) stress-response kinase.[3][10] GCN2 activation results in the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), causing cell cycle arrest and anergy (a state of functional unresponsiveness) in effector T cells.[10]

-

Kynurenine Accumulation: Kynurenine and its derivatives act as signaling molecules, primarily by serving as endogenous ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor expressed in various immune cells.[8][9] AhR activation promotes the differentiation of naïve CD4+ T cells into immunosuppressive Tregs and directly inhibits the activity of effector T cells and Natural Killer (NK) cells.[4][9]

Non-Enzymatic Signaling Function: Recent evidence indicates that IDO1 possesses a "moonlighting" function as a signaling scaffold, independent of its catalytic activity.[1][2] This function is mediated through Immunoreceptor Tyrosine-based Inhibitory Motifs (ITIMs) within the IDO1 protein. This signaling role can promote a tolerogenic phenotype in dendritic cells.[11] Critically, some studies suggest that while this compound effectively blocks the enzyme's catalytic site, it may paradoxically stabilize the apo-form of the IDO1 protein, potentially enhancing its non-enzymatic signaling function.[2][11][12]

This compound: A Competitive Inhibitor

This compound is a hydroxyamidine-based small molecule that acts as a potent and selective reversible, competitive inhibitor of IDO1.[4][13] Its mechanism involves directly competing with the natural substrate, tryptophan, for binding to the heme cofactor within the catalytic site of the IDO1 enzyme.[4][5] By occupying the active site, this compound prevents the conversion of tryptophan to N-formylkynurenine, thereby aiming to reverse the immunosuppressive effects of the pathway.

Data Presentation: Potency and Selectivity

This compound's potency has been quantified in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) is consistently in the low nanomolar range for human IDO1.

| Parameter | Value (nM) | Assay Type | Species/System | Reference(s) |

| IC50 | ~10 | Cellular | Human IDO1 | [14] |

| IC50 | 71.8 | Enzymatic | Recombinant Human IDO1 | [15] |

| IC50 | 7.4 | Cellular | HeLa Cells (Human) | [16] |

| IC50 | 15.3 | Cellular | SKOV-3 Cells (Human) | [5] |

| IC50 | 17.63 | Cellular | SKOV-3 Cells (Human) | [11] |

| IC50 | 52.4 - 66 | Cellular | Mouse IDO1 | [14] |

| IC50 (in vivo est.) | ~70 | Population PD Model | Cancer Patients | [17] |

| Selectivity | >1000-fold vs. IDO2/TDO | - | Human | [1][16] |

| Inhibition Mode | Competitive, Reversible | Enzymatic Kinetics | Human IDO1 | [4][13] |

Experimental Protocols

Characterizing the activity of an IDO1 inhibitor like this compound requires robust enzymatic and cell-based assays. Below are detailed methodologies for two key experiments.

IDO1 Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the catalytic activity of purified, recombinant IDO1 enzyme.

Methodology:

-

Reagents & Buffers:

-

Procedure:

-

The assay is performed at room temperature in a 96-well plate format.

-

IDO1 enzyme, assay buffer, cofactors, and varying concentrations of this compound (or vehicle control) are pre-incubated.

-

The reaction is initiated by adding the D-Trp substrate.

-

The formation of N-formylkynurenine is monitored continuously by measuring the increase in absorbance at 321 nm using a spectrophotometer.[14][18]

-

-

Data Analysis:

-

Initial reaction rates (V) are calculated for each inhibitor concentration.

-

The percentage of inhibition is calculated relative to the vehicle control.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

To confirm competitive inhibition, Michaelis-Menten kinetics are performed at multiple fixed inhibitor concentrations. A plot of Km vs. inhibitor concentration should be linear, and the inhibition constant (Ki) can be determined from this plot.[14]

-

Cell-Based Kynurenine Assay

This assay measures the functional inhibition of IDO1 activity within a cellular context, which accounts for factors like cell permeability and metabolism.

Methodology:

-

Cell Line & Culture:

-

Procedure:

-

Day 1: Seed cells (e.g., 3 x 10⁴ SKOV-3 cells/well) in a 96-well plate and allow them to adhere overnight.[13]

-

Day 2: Induce IDO1 expression by adding IFN-γ (e.g., 100 ng/mL final concentration) to the culture medium. Incubate for 24 hours at 37°C, 5% CO₂.[13]

-

Day 3: Replace the medium with fresh assay medium containing serially diluted this compound or vehicle control. The medium should contain a known concentration of L-tryptophan. Incubate for another 24 hours.[13]

-

Day 4 (Kynurenine Detection):

-

Collect 140 µL of conditioned medium from each well.

-

Add 10 µL of 6.1 N trichloroacetic acid (TCA) to hydrolyze N-formylkynurenine to kynurenine. Incubate at 50°C for 30 minutes.[13]

-

Centrifuge the plate to pellet precipitated protein.

-

Transfer 100 µL of the supernatant to a new plate and add 100 µL of Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[13]

-

After a 10-minute incubation at room temperature, measure the absorbance of the resulting yellow product at 480 nm.[13]

-

-

-

Data Analysis:

-

A kynurenine standard curve is used to quantify the concentration in each sample.

-

The percentage of IDO1 activity inhibition is calculated relative to the IFN-γ-stimulated, vehicle-treated control wells.

-

Cellular IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Conclusion and Future Directions

This compound is a well-characterized, potent, and highly selective competitive inhibitor of the IDO1 enzyme. Preclinical studies robustly demonstrated its ability to block tryptophan catabolism and restore anti-tumor T-cell activity, providing a strong rationale for clinical development.[1][7] However, the pivotal phase III ECHO-301 trial, which combined this compound with the PD-1 inhibitor pembrolizumab in metastatic melanoma, failed to show a benefit over pembrolizumab alone.[1][2]

This outcome has prompted a re-evaluation of IDO1 inhibition. One leading hypothesis for the clinical failure centers on the non-enzymatic signaling function of IDO1.[2] Studies suggest that this compound, while blocking catalysis, may enhance this separate immunosuppressive signaling pathway, thereby negating the benefits of enzymatic inhibition.[1][12] This highlights the complexity of the IDO1 target and underscores the need for future inhibitors to be characterized for their effects on both the catalytic and signaling functions of the protein. Understanding this dual functionality is paramount for the continued development of therapeutics targeting the tryptophan catabolism pathway in oncology.

References

- 1. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]

- 2. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. d-nb.info [d-nb.info]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Frontiers | this compound stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]

- 15. This compound | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]

- 16. INCB24360 (this compound), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Population Pharmacokinetic and Pharmacodynamic Modeling of this compound in Patients With Advanced Solid Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

- 19. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Immunomodulatory Role of Epacadostat in Cancer

Audience: Researchers, scientists, and drug development professionals.

Introduction: The IDO1 Pathway in Cancer Immuno-evasion

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses. As the first and rate-limiting enzyme in the kynurenine pathway, IDO1 catabolizes the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine and other downstream metabolites.[1][2][3] In the tumor microenvironment (TME), the overexpression of IDO1 by tumor cells, stromal cells, and immune cells like dendritic cells (DCs) creates a highly immunosuppressive state.[4][5] This is achieved through two primary mechanisms:

-

Tryptophan Depletion: The local depletion of tryptophan arrests effector T-cell proliferation and induces their anergy or apoptosis, as T-cells are highly sensitive to tryptophan availability.[5][6]

-

Kynurenine Accumulation: The accumulation of kynurenine and its metabolites actively suppresses the immune system by promoting the differentiation and activity of regulatory T-cells (Tregs) and myeloid-derived suppressor cells (MDSCs), while inhibiting the function of effector T-cells and Natural Killer (NK) cells.[5][7]

This dual mechanism allows tumors to evade immune surveillance and destruction, making the IDO1 pathway an attractive target for cancer immunotherapy.[3][8]

Epacadostat (INCB024360): A Potent and Selective IDO1 Inhibitor

This compound (formerly INCB024360) is an orally bioavailable, potent, and highly selective, competitive inhibitor of the IDO1 enzyme.[9][10] It was designed to reverse tumor-associated immune suppression by restoring tryptophan levels and reducing immunosuppressive kynurenine metabolites within the TME, thereby enhancing anti-tumor immune responses.[11]

Mechanism of Action

This compound is a hydroxyamidine-based small molecule that competitively blocks the binding of tryptophan to the active site of the IDO1 enzyme.[10][12] It exhibits high selectivity for IDO1 over other tryptophan-catabolizing enzymes such as IDO2 and Tryptophan 2,3-dioxygenase (TDO).[9][12] By inhibiting IDO1's enzymatic activity, this compound is intended to prevent tryptophan depletion and kynurenine production, thereby mitigating the immunosuppressive effects and reactivating anti-tumor immunity.[4][13] This mechanism provides a strong rationale for its use in combination with other immunotherapies, such as immune checkpoint inhibitors.[8]

Recent studies also suggest that IDO1 possesses non-enzymatic signaling functions. There is emerging evidence that this compound may inadvertently enhance this signaling activity, which could contribute to its lack of efficacy in certain clinical settings.[7][14]

References

- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. oncotarget.com [oncotarget.com]

- 7. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Is There a Clinical Future for IDO1 Inhibitors After the Failure of this compound in Melanoma? | Annual Reviews [annualreviews.org]

- 9. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What is this compound used for? [synapse.patsnap.com]

- 12. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]

Epacadostat and the Reversal of T-Cell Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment presents a significant barrier to effective anti-cancer immunity, largely through the establishment of immune tolerance. A key orchestrator of this immunosuppression is the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). By catabolizing the essential amino acid tryptophan, IDO1 initiates a cascade of events that leads to the suppression of effector T-cells and the promotion of regulatory T-cells, thereby enabling tumor escape from immune surveillance. Epacadostat (formerly INCB024360) is a potent and selective inhibitor of the IDO1 enzyme. This technical guide provides an in-depth overview of the mechanism by which this compound reverses T-cell suppression, methodologies for its evaluation, and quantitative data from key preclinical studies.

The IDO1 Pathway: A Central Mediator of Immune Suppression

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 expression is often upregulated, frequently in response to pro-inflammatory cytokines like interferon-γ (IFN-γ) released by activated T-cells. This upregulation creates a localized depletion of tryptophan and an accumulation of its catabolites, primarily kynurenine.[3][4]

This metabolic shift has profound consequences for anti-tumor immunity:

-

Tryptophan Depletion: T-cells are highly sensitive to tryptophan levels. Depletion of this essential amino acid leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn results in T-cell anergy and apoptosis.[5] This effectively halts the proliferation and effector function of tumor-infiltrating T-lymphocytes.

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that actively suppress the immune response.[6] They can induce the differentiation of naïve CD4+ T-cells into immunosuppressive regulatory T-cells (Tregs) and promote the apoptosis of effector T-cells.[4][6] Furthermore, kynurenine can act on the aryl hydrocarbon receptor (AhR) present on various immune cells, driving them towards a tolerogenic phenotype.[4][6]

The net effect of IDO1 activity is the creation of an immunosuppressive shield that protects the tumor from immune-mediated destruction.

This compound: Mechanism of Action

This compound is an orally bioavailable, potent, and highly selective inhibitor of the IDO1 enzyme.[7] It functions as a competitive inhibitor, binding to the active site of IDO1 and preventing the binding of its substrate, tryptophan.[4] This inhibition leads to a restoration of local tryptophan levels and a significant reduction in the production of immunosuppressive kynurenine.[8][4] By blocking the central mechanism of IDO1-mediated immune suppression, this compound helps to restore the function of effector T-cells and reduce the prevalence of regulatory T-cells within the tumor microenvironment.[9][10]

Figure 1. This compound's mechanism in reversing IDO1-mediated T-cell suppression.

Quantitative Data on this compound's Activity

The efficacy of this compound has been quantified in numerous preclinical studies. The following tables summarize key data on its enzymatic inhibition, cellular activity, and impact on T-cell function.

Table 1: this compound Enzymatic and Cellular Potency

| Parameter | Value | Cell Line/System | Reference |

| IDO1 Ki | ~34 µM (for 1-MT, a reference inhibitor) | Recombinant Human IDO1 | [7] |

| Cellular IC50 | 54.46 nM ± 11.18 nM | P1.HTR mastocytoma cells expressing mouse IDO1 | [6][11] |

| Cellular IC50 | ~88 nM | B16F10 melanoma cells | [6] |

| Maximal IDO1 Inhibition in Humans | >80-90% | Patients with advanced solid malignancies (doses ≥100 mg BID) | [8] |

Table 2: Effects of this compound on T-Cell Responses in vitro

| Cell Type | Treatment | Outcome Measure | Result | Reference |

| CEA-specific T-cell line | Stimulated with CEA peptide-pulsed DCs treated with this compound (0.25 or 1.0 µM) | IFN-γ production | Significantly higher levels compared to no this compound treatment | [4] |

| MUC1-C-specific T-cell line | Stimulated with peptide-pulsed DCs treated with this compound (1.0 µM) | Cytokine production (IFN-γ, GM-CSF, IL-8, TNFα) | Increased levels of all measured cytokines | [4] |

| Regulatory T-cells (Tregs) | Co-cultured with IFN-γ and LPS-matured DCs treated with this compound | Treg proliferation | Significantly decreased | [4] |

| Peptide-specific T-cells | Stimulated with peptide-pulsed DCs exposed to this compound | Lysis of human tumor cells | Increased lysis of tumor cells | [4][12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of IDO1 inhibitors. The following sections outline key experimental protocols.

In Vitro IDO1 Enzymatic Assay (Absorbance-Based)

This assay directly measures the enzymatic activity of purified recombinant IDO1 by quantifying the formation of kynurenine.

Materials:

-

Purified recombinant IDO1 protein

-

Assay buffer: 50mM potassium phosphate buffer (pH 6.5)

-

L-tryptophan solution (400 µM)

-

Cofactors: 20mM ascorbate, 10µM methylene blue

-

100 µg/mL catalase

-

This compound or other test inhibitors

-

30% (w/v) trichloroacetic acid (TCA)

-

2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a 96-well plate containing assay buffer, ascorbate, methylene blue, and catalase.

-

Add the purified recombinant IDO1 enzyme to each well.

-

Add various concentrations of this compound or test compounds to the wells. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding L-tryptophan to a final concentration of 400 µM.[13]

-

Incubate the plate at 37°C for 30-60 minutes.[13]

-

Terminate the reaction by adding 30% TCA.[14]

-

Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitate.

-

Transfer the supernatant to a new plate and add an equal volume of 2% p-DMAB solution.

-

Measure the absorbance at 480 nm.[14] The absorbance is proportional to the amount of kynurenine produced.

Figure 2. Workflow for in vitro IDO1 enzymatic assay.

Cell-Based IDO1 Activity Assay

This assay measures IDO1 activity in a more physiologically relevant context using cells that endogenously or recombinantly express IDO1.

Materials:

-

HeLa cells or other suitable cell line

-

96-well cell culture plate

-

Cell culture medium

-

Human IFN-γ

-

This compound or other test inhibitors

-

L-tryptophan

-

TCA and p-DMAB as in the enzymatic assay

-

Spectrophotometer

Procedure:

-

Seed HeLa cells in a 96-well plate at a density of 1 x 104 cells per well and culture overnight.[14]

-

Treat the cells with human IFN-γ (e.g., 10 ng/mL) to induce IDO1 expression.[14]

-

Concurrently, add various concentrations of this compound or test compounds to the wells.

-

Add L-tryptophan to the culture medium (e.g., 15 µg/mL).[14]

-

Incubate for 24-48 hours.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine.

-

Add p-DMAB and measure the absorbance at 480 nm to quantify kynurenine.

T-Cell Proliferation Assay (CFSE-Based)

This assay measures the proliferation of T-cells in response to stimulation, and how this is affected by IDO1 activity and its inhibition.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-cells

-

Carboxyfluorescein succinimidyl ester (CFSE) dye

-

T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)

-

IDO1-expressing cells (e.g., IFN-γ-treated dendritic cells)

-

This compound

-

Flow cytometer

Procedure:

-

Label T-cells with CFSE dye according to the manufacturer's protocol. CFSE is a fluorescent dye that is equally distributed among daughter cells upon cell division.[15][16]

-

Co-culture the CFSE-labeled T-cells with IDO1-expressing cells.

-

Add T-cell activation reagents to the co-culture.

-

Treat the co-cultures with various concentrations of this compound or a vehicle control.

-

Culture for 3-5 days to allow for T-cell proliferation.[15]

-

Harvest the cells and analyze by flow cytometry.

-

Measure the dilution of CFSE fluorescence in the T-cell population. Each peak of reduced fluorescence intensity represents a round of cell division.

T-Cell Cytokine Production Assay (ELISPOT or Intracellular Staining)

This assay quantifies the production of effector cytokines (e.g., IFN-γ, TNF-α) by T-cells.

ELISPOT (Enzyme-Linked Immunospot) Assay:

-

Coat a 96-well ELISPOT plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

-

Add T-cells, stimulator cells (e.g., peptide-pulsed DCs), and this compound to the wells.

-

Incubate for a specified period to allow for cytokine secretion.

-

Wash the plate and add a biotinylated detection antibody for the cytokine.

-

Add a streptavidin-enzyme conjugate.

-

Add a substrate that produces a colored spot upon enzymatic reaction.

-

Count the spots, where each spot represents a cytokine-secreting cell.[17][18]

Intracellular Cytokine Staining (ICS):

-

Set up T-cell stimulation cultures as described above.

-

In the final hours of culture, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to cause cytokines to accumulate within the cells.

-

Harvest the cells and stain for surface markers to identify the T-cell population of interest.

-

Fix and permeabilize the cells.

-

Stain with a fluorescently-labeled antibody against the intracellular cytokine of interest.

-

Analyze by flow cytometry to determine the percentage of cytokine-producing T-cells.[18]

Conclusion

This compound effectively reverses a key mechanism of tumor-induced immune suppression by targeting the IDO1 enzyme. By preventing the depletion of tryptophan and the accumulation of kynurenine, this compound restores the proliferative capacity and effector function of anti-tumor T-cells. The experimental protocols and quantitative data presented in this guide provide a framework for the continued investigation of IDO1 inhibitors and their role in cancer immunotherapy. While clinical trial results for this compound in combination with checkpoint inhibitors have been mixed, the rationale for targeting the IDO1 pathway remains strong, and further research into optimal combination strategies and patient selection is warranted.[9][19]

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Role of Indoleamine-2,3-Dioxygenase in Cancer Development, Diagnostics, and Therapy [frontiersin.org]

- 3. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 4. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. First-in-Human Phase 1 Study of the Oral Inhibitor of Indoleamine 2,3-Dioxygenase-1 this compound (INCB024360) in Patients With Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Updates in the Clinical Development of this compound and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]

- 10. What is this compound used for? [synapse.patsnap.com]

- 11. Frontiers | The catalytic inhibitor this compound can affect the non-enzymatic function of IDO1 [frontiersin.org]

- 12. The IDO1 selective inhibitor this compound enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]

- 17. bitesizebio.com [bitesizebio.com]

- 18. New Methods for Assessing T-Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Is There a Clinical Future for IDO1 Inhibitors After the Failure of this compound in Melanoma? | Annual Reviews [annualreviews.org]

Epacadostat: A Deep Dive into its Selectivity for IDO1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Epacadostat's selectivity for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) over the related enzymes IDO2 and Tryptophan 2,3-dioxygenase (TDO). This compound (formerly INCB024360) is a potent and selective inhibitor of IDO1, a key enzyme in the kynurenine pathway of tryptophan metabolism that plays a crucial role in immune evasion by tumors.[1][2] This document details the quantitative measures of this selectivity, the experimental methodologies used for its determination, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Selectivity Profile of this compound

This compound demonstrates remarkable selectivity for IDO1, a critical feature for a therapeutic agent designed to modulate the immune system with precision. The inhibitory activity of this compound is significantly higher for IDO1 compared to IDO2 and TDO, often by a factor of over 1000.[3][4][5][6] This high degree of selectivity minimizes off-target effects and potential toxicities. The following tables summarize the quantitative data on this compound's inhibitory potency from various biochemical and cell-based assays.

Table 1: Biochemical Assay Data for this compound Inhibition

| Enzyme | Species | Assay Type | IC50 (nM) | Reference(s) |

| IDO1 | Human | Enzymatic | 10 | [7][8] |

| Human | Enzymatic | 71.8 ± 17.5 | [9] | |

| Mouse | Enzymatic | 52.4 ± 15.7 | [9][10] | |

| IDO2 | Human | Enzymatic | >1000-fold less potent than IDO1 | [3][4][5][6] |

| TDO | Human | Enzymatic | >1000-fold less potent than IDO1 | [3][4][5][6] |

Table 2: Cell-Based Assay Data for this compound Inhibition

| Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| HeLa (human) | Kynurenine Production | 7.4 | [3][11] |

| Kynurenine Production | ~10 | [7][9][10] | |

| SKOV-3 (human) | Kynurenine Production | 17.63 ± 2.26 | [12][13] |

| OCI-AML2 (human) | Kynurenine Production | 3.4 | [7] |

| IFN-γ induced whole blood | Kynurenine Production | 125 | [3][11] |

Signaling Pathways and Experimental Workflows

To understand the context of this compound's action, it is essential to visualize the biochemical pathway it targets and the experimental procedures used to characterize its activity.

The diagram above illustrates the initial steps of the kynurenine pathway, where tryptophan is converted to N-formylkynurenine by IDO1, IDO2, and TDO. This ultimately leads to the production of kynurenine, a metabolite implicated in immune suppression within the tumor microenvironment. This compound specifically and potently inhibits IDO1, thereby blocking this immunosuppressive pathway.

The workflow diagram outlines the key steps in a cell-based assay to determine the IC50 of an IDO1 inhibitor like this compound. This process involves stimulating cancer cell lines to express IDO1, treating them with the inhibitor, and then measuring the resulting change in kynurenine production.

Detailed Experimental Protocols

The selectivity of this compound for IDO1 has been established through rigorous biochemical and cell-based assays. Below are detailed methodologies representative of those used in the preclinical characterization of this compound.

Recombinant Human IDO1 Enzymatic Assay (Biochemical)

This assay directly measures the enzymatic activity of purified IDO1 and the inhibitory effect of this compound.

-

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue (cofactor)

-

Ascorbic acid (reducing agent)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant human IDO1 enzyme to the reaction mixture in the wells of the microplate.

-

Add this compound at a range of concentrations to the wells. Include a vehicle control (e.g., DMSO) and a no-inhibitor control.

-

Initiate the enzymatic reaction by adding L-tryptophan.

-

Immediately begin monitoring the increase in absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine, the product of the IDO1-catalyzed reaction.

-

Record the initial reaction rates (Vmax) at each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the no-inhibitor control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

-

Cell-Based IDO1 Activity Assay (Kynurenine Measurement)

This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context, providing a more physiologically relevant assessment of its potency.

-

Materials:

-

Human cancer cell line known to express IDO1 upon stimulation (e.g., HeLa or SKOV-3 cells)[12][13][14]

-

Cell culture medium and supplements

-

Interferon-gamma (IFN-γ) for IDO1 induction

-

This compound

-

96-well cell culture plate

-

Reagents for kynurenine detection (e.g., Ehrlich's reagent for colorimetric detection or HPLC-MS for quantification)

-

-

Protocol:

-

Seed the chosen human cancer cell line in a 96-well plate and allow the cells to adhere overnight.

-

Induce IDO1 expression by treating the cells with an optimal concentration of IFN-γ for 24-48 hours.

-

Following induction, replace the medium with fresh medium containing various concentrations of this compound. Include appropriate vehicle controls.

-

Incubate the cells for a defined period (e.g., 24-72 hours) to allow for tryptophan metabolism.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant. This can be done through various methods:

-

Colorimetric Assay: Mix the supernatant with trichloroacetic acid (TCA) to precipitate proteins. After centrifugation, mix the resulting supernatant with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid) and measure the absorbance at approximately 480 nm.[14]

-

High-Performance Liquid Chromatography (HPLC) or LC-MS/MS: These methods provide more sensitive and specific quantification of kynurenine.

-

-

Generate a standard curve using known concentrations of kynurenine to determine the kynurenine concentration in the experimental samples.

-

Calculate the percentage of inhibition of kynurenine production at each this compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

-

Conclusion